molecular formula C8H16N2 B13344261 (S)-3-(Azetidin-1-yl)piperidine

(S)-3-(Azetidin-1-yl)piperidine

Cat. No.: B13344261
M. Wt: 140.23 g/mol
InChI Key: YDJSNSJKBMNVAG-QMMMGPOBSA-N
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Description

(S)-3-(Azetidin-1-yl)piperidine is a chiral compound that features both an azetidine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Azetidin-1-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of 3-chloropropylamine with sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Azetidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

(S)-3-(Azetidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Azetidin-1-yl)piperidine: The enantiomer of (S)-3-(Azetidin-1-yl)piperidine, which may have different biological activities.

    1-(Azetidin-1-yl)piperidine: A related compound without the chiral center, which may exhibit different chemical and physical properties.

Uniqueness

This compound is unique due to its chiral nature, which can impart specific biological activities and interactions. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3S)-3-(azetidin-1-yl)piperidine

InChI

InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2/t8-/m0/s1

InChI Key

YDJSNSJKBMNVAG-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](CNC1)N2CCC2

Canonical SMILES

C1CC(CNC1)N2CCC2

Origin of Product

United States

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